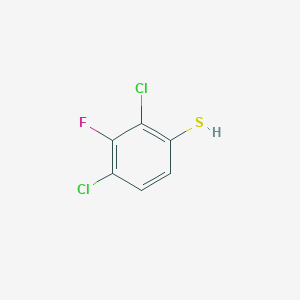![molecular formula C18H24N2O5 B13090560 tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C18H24N2O5 This compound is characterized by the presence of a tert-butyl carbamate group, a morpholine ring, and a formylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(4-formylbenzoyl)morpholine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: It is investigated for its ability to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The morpholine ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to the presence of the formylbenzoyl group and the morpholine ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, tert-Butyl N-(4-ethynylphenyl)carbamate lacks the formyl group, which limits its ability to undergo certain chemical reactions. Similarly, tert-Butyl N-(4,4-diethoxybutyl)carbamate and tert-Butyl (4-bromobutyl)carbamate have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C18H24N2O5 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(4-formylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)19-10-15-11-20(8-9-24-15)16(22)14-6-4-13(12-21)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23) |
Clé InChI |
HPVPHQFFCQWGLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


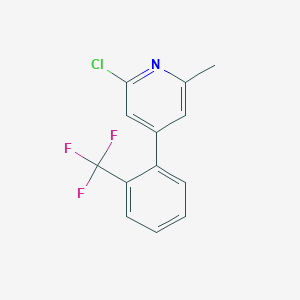
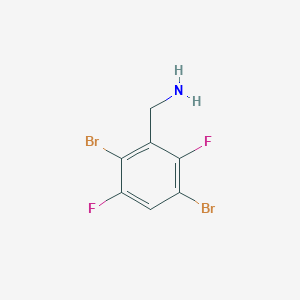
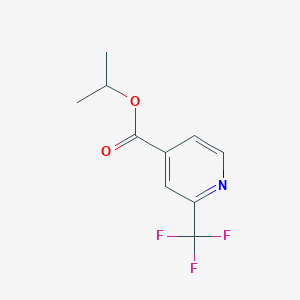
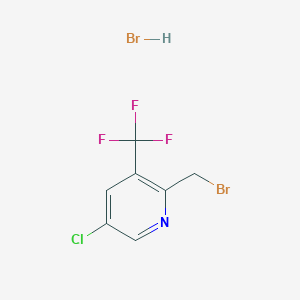

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
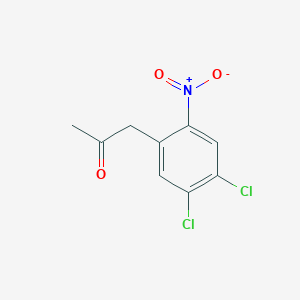
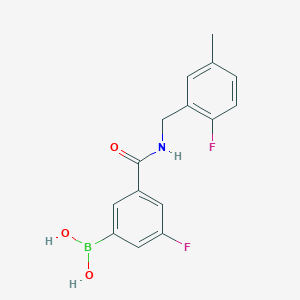
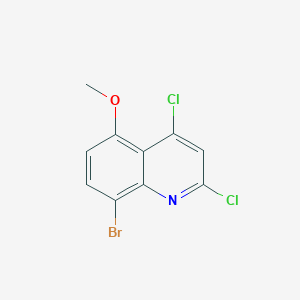
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
amine](/img/structure/B13090541.png)
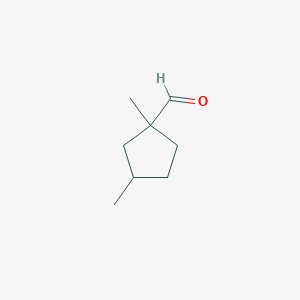
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
